1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring may also play a role in modulating the compound’s biological effects by interacting with cellular receptors and pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[(3,4-dimethylphenyl)sulfonyl]piperazine: A similar compound with a piperazine ring but without the methyl substitution.
1,4-Bis[(3,4-dimethylphenyl)sulfonyl]ethylenediamine: Features an ethylenediamine core instead of a piperazine ring.
Uniqueness
1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine is unique due to the presence of both the piperazine ring and the 3,4-dimethylphenyl sulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-15-6-8-20(12-17(15)3)28(24,25)22-10-11-23(19(5)14-22)29(26,27)21-9-7-16(2)18(4)13-21/h6-9,12-13,19H,10-11,14H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRPVDMXWOBBCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2)C)C)S(=O)(=O)C3=CC(=C(C=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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